2-(4-methoxyphenyl)-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide
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Overview
Description
This usually includes the IUPAC name, common names, and structural formula of the compound.
Synthesis Analysis
This involves detailing the methods and conditions under which the compound can be synthesized, including the reactants, catalysts, temperature, pressure, and other relevant factors.Molecular Structure Analysis
This involves analyzing the molecular structure of the compound, including its geometry, bond lengths and angles, and electronic structure.Chemical Reactions Analysis
This involves detailing the chemical reactions the compound can undergo, including its reactivity, the conditions under which it reacts, and the products formed.Physical And Chemical Properties Analysis
This involves detailing the physical and chemical properties of the compound, including its melting point, boiling point, solubility, density, molar mass, and other relevant properties.Scientific Research Applications
Synthesis and Biological Activities
- Synthesis of Derivatives and Antimicrobial Activities : The synthesis of thiazoles and their fused derivatives, including compounds similar to the specified one, have shown antimicrobial activities against various bacterial and fungal species (Wardkhan et al., 2008).
- Cyclooxygenase (COX) Inhibitory Activity : Derivatives of 1,2,4-triazine, containing a 4-methoxyphenyl group, demonstrated significant inhibitory activity on the COX-2 enzyme, indicating potential anti-inflammatory properties (Ertas et al., 2022).
- Antimicrobial Evaluation of Novel Derivatives : Thiazole derivatives have been synthesized and evaluated for their antimicrobial properties against various pathogens, demonstrating significant activity (El‐Kazak & Ibrahim, 2013).
Medicinal Chemistry Applications
- Adenosine A3 Receptor Antagonists : Compounds with a methoxy group on the phenyl ring, similar in structure to the specified compound, have shown to be potent antagonists for human adenosine A3 receptors (Jung et al., 2004).
- Anticonvulsant Activity : Some derivatives have exhibited promising anticonvulsant activity, suggesting potential applications in neurology (Raj & Narayana, 2006).
- Anti-Inflammatory Drug Design : The compound has been used in the design of non-steroidal anti-inflammatory drugs, demonstrating significant anti-exudative activity (Golota et al., 2015).
Anticancer and Antiviral Activities
- Anticancer and Antiviral Activities : Derivatives of 4-thiazolidinones with benzothiazole moiety, similar to the specified compound, have shown anticancer activity on various cancer cell lines and significant activity against certain viruses (Havrylyuk et al., 2013).
- Antiproliferative Activity : 2-(2-Bromo-5-methoxyphenyl)-6-aryl-1,3-thiazolo[3,2-b][1,2,4]triazoles have been synthesized and evaluated for antiproliferative activity, showing promise in cancer research (Narayana et al., 2010).
Safety And Hazards
This involves detailing the safety precautions that need to be taken when handling the compound, its toxicity, and the hazards it poses to human health and the environment.
Future Directions
This involves discussing potential future research directions, such as new synthetic methods, potential applications, and areas that need further investigation.
Please consult with a professional chemist or a trusted source for accurate information. This is a general guide and may not apply to all compounds. Always follow safety guidelines when handling chemicals.
properties
IUPAC Name |
2-(4-methoxyphenyl)-N-[2-(2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2S2/c1-25-15-6-4-13(5-7-15)11-17(24)20-9-8-14-12-27-19-21-18(22-23(14)19)16-3-2-10-26-16/h2-7,10,12H,8-9,11H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUTNAYPXSGDGAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxyphenyl)-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide |
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